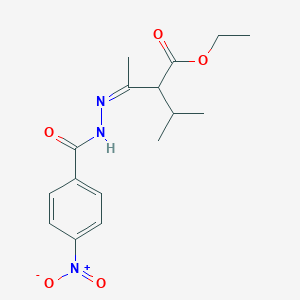![molecular formula C20H29N3O2 B323688 N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide](/img/structure/B323688.png)
N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide is a complex organic compound with the molecular formula C20H28N2O2 This compound is characterized by the presence of a benzamide core substituted with cyclohexyl and cyclohexylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide typically involves the reaction of cyclohexylamine with benzoyl chloride to form N-cyclohexylbenzamide. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzamide core allows for substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted benzamide compounds.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-2-[(phenylacetyl)amino]benzamide
- N-cyclohexyl-2-aminoethanesulfonic acid
- N-Benzoyl-N,N’-dicyclohexylurea
Uniqueness
N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C20H29N3O2 |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(cyclohexylcarbamoylamino)benzamide |
InChI |
InChI=1S/C20H29N3O2/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H,21,24)(H2,22,23,25) |
Clé InChI |
XWLNZEASXFDTSJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3 |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B323605.png)
![2-[(1,3-Benzodioxol-5-ylmethylene)amino]benzonitrile](/img/structure/B323608.png)

![2-[(1,3-benzodioxol-5-ylmethylene)amino]-N-phenylbenzamide](/img/structure/B323610.png)

![N-(4-ETHOXYPHENYL)-3-{N'-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B323615.png)
![5-Benzyl-2-{[2-(benzyloxy)benzylidene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323618.png)
![5-Benzyl-4-methyl-2-[(2-naphthylmethylene)amino]-3-thiophenecarboxamide](/img/structure/B323619.png)
![5-Benzyl-2-{[(5-bromo-2-thienyl)methylene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323622.png)
![5-Benzyl-2-[(4-chlorobenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323623.png)
![5-Benzyl-2-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323624.png)
![5-Benzyl-2-[(3,4-dimethoxybenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323626.png)


